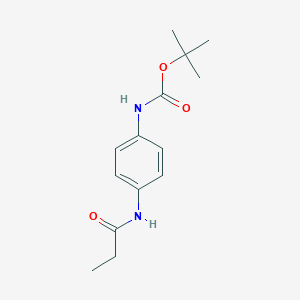
Tert-butyl 4-(propionylamino)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(propionylamino)phenylcarbamate, also known as TPPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPPEC belongs to the family of phenylcarbamate derivatives and is synthesized through a multistep process that involves the use of various reagents and solvents. In
Aplicaciones Científicas De Investigación
Tert-butyl 4-(propionylamino)phenylcarbamate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(propionylamino)phenylcarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an increase in the concentration of these neurotransmitters, which can enhance cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl 4-(propionylamino)phenylcarbamate has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Tert-butyl 4-(propionylamino)phenylcarbamate has also been shown to exhibit antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(propionylamino)phenylcarbamate has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, Tert-butyl 4-(propionylamino)phenylcarbamate also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-(propionylamino)phenylcarbamate, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(propionylamino)phenylcarbamate could also be studied for its potential use as a diagnostic tool for the detection of cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of Tert-butyl 4-(propionylamino)phenylcarbamate and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of Tert-butyl 4-(propionylamino)phenylcarbamate involves several steps, starting with the reaction of tert-butyl 4-aminophenylcarbamate with propionyl chloride in the presence of a base such as triethylamine. This results in the formation of tert-butyl 4-(propionylamino)phenylcarbamate, which is then purified using column chromatography. The yield of Tert-butyl 4-(propionylamino)phenylcarbamate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Propiedades
Nombre del producto |
Tert-butyl 4-(propionylamino)phenylcarbamate |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
AWRVJMRJGAKYJV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)
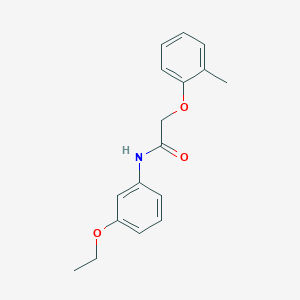
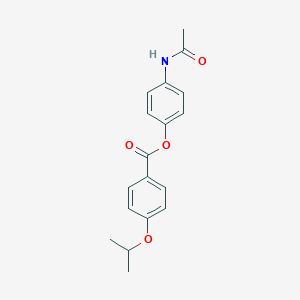
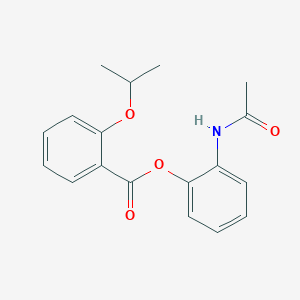
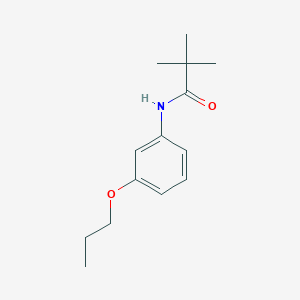
![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)
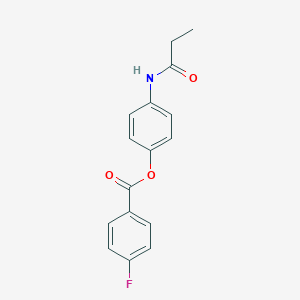
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)
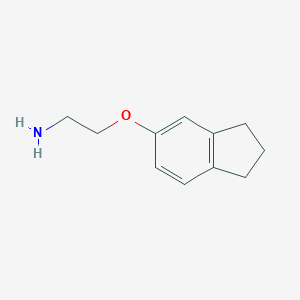
![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
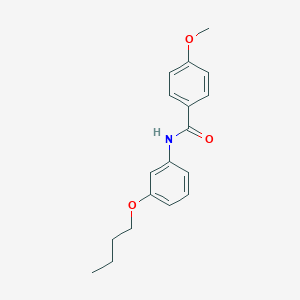
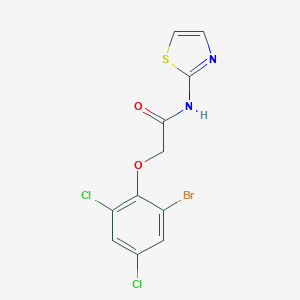
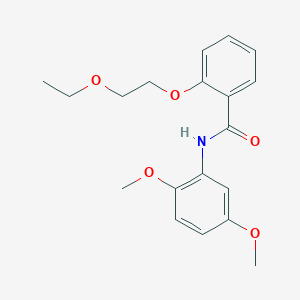
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)